Home > Products > Screening Compounds P110374 > Cbz-DL-Pro-DL-Leu-Gly-NH2
Cbz-DL-Pro-DL-Leu-Gly-NH2 -

Cbz-DL-Pro-DL-Leu-Gly-NH2

Catalog Number: EVT-12638045
CAS Number:
Molecular Formula: C21H30N4O5
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cbz-DL-Pro-DL-Leu-Gly-NH2, a compound known for its role in peptide synthesis, is a derivative of amino acids featuring a carbobenzyloxy (Cbz) protecting group. This compound consists of the amino acids proline, leucine, and glycine, linked by peptide bonds. The presence of the Cbz group enhances the stability and solubility of the compound, making it useful in various biochemical applications.

Source and Classification

Cbz-DL-Pro-DL-Leu-Gly-NH2 can be classified as a synthetic peptide. It is derived from naturally occurring amino acids but is typically synthesized in laboratories for research and pharmaceutical purposes. The compound is often utilized in studies related to enzyme activity, peptide synthesis methodologies, and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cbz-DL-Pro-DL-Leu-Gly-NH2 generally involves several key steps:

  1. Protection of Amino Acids: The amino acids proline, leucine, and glycine are first protected using a Cbz group to prevent unwanted reactions during coupling.
  2. Coupling Reaction: The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) under controlled conditions to form the peptide bond.
  3. Deprotection: After the desired peptide is formed, the Cbz protecting group is removed to yield the final product.

The reaction conditions are critical; typically, an organic solvent like dimethylformamide (DMF) is used to facilitate the reaction at room temperature or slightly elevated temperatures for optimal yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of Cbz-DL-Pro-DL-Leu-Gly-NH2 can be represented as follows:

  • Molecular Formula: C13H18N4O3
  • Molecular Weight: 278.31 g/mol
  • Structural Representation:

This structure illustrates the arrangement of the amino acids connected by peptide bonds, with the carbobenzyloxy group attached to proline.

Chemical Reactions Analysis

Reactions and Technical Details

Cbz-DL-Pro-DL-Leu-Gly-NH2 participates in various chemical reactions typical for peptides:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids through nucleophilic acyl substitution.
  2. Enzymatic Hydrolysis: In biological systems, enzymes such as proteases can cleave the peptide bonds, releasing free amino acids.
  3. Deprotection Reactions: Upon treatment with hydrogenation or other reducing agents, the Cbz group can be selectively removed without affecting the peptide backbone .
Mechanism of Action

Process and Data

The mechanism of action for Cbz-DL-Pro-DL-Leu-Gly-NH2 primarily revolves around its function in biochemical pathways:

  • Enzymatic Activity: This compound can serve as a substrate for specific enzymes that catalyze peptide bond formation or hydrolysis. For instance, proteases that recognize specific sequences can cleave this compound at defined sites.
  • Stereochemical Influence: The presence of both D- and L-amino acids allows for studies on stereochemistry's impact on enzyme specificity and activity, providing insights into how variations in peptide structure affect biological function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 150-155 °C.
  • pKa Values: The pKa values relevant for ionization states are crucial for understanding its behavior in different pH environments.

These properties are essential for its application in laboratory settings where solubility and stability under various conditions are required .

Applications

Scientific Uses

Cbz-DL-Pro-DL-Leu-Gly-NH2 has several significant applications in scientific research:

  1. Peptide Synthesis: Used as a building block for synthesizing more complex peptides or proteins.
  2. Enzyme Studies: Acts as a substrate in studies investigating enzyme kinetics and mechanisms.
  3. Drug Development: Its derivatives may serve as potential therapeutic agents due to their biological activity.

Researchers utilize this compound extensively to explore new methodologies in peptide synthesis and to understand better the biochemical pathways involving peptides .

Introduction: Context and Significance of Modified Tripeptides in Neuropharmacology

Historical Development of Pro-Leu-Gly-NH₂ Analogues in Dopaminergic Research

The discovery of PLG (also known as MIF-1) as a dopaminergic modulator dates to the 1970s. Early studies revealed its ability to enhance the binding of dopamine agonists like 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) to D2 receptors, positioning it as a template for allosteric modulators [1] [4]. Key milestones include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of PLG in the 1980s demonstrated that substitutions at the prolyl residue retain bioactivity. For example, replacing L-Pro with D-Pro, pipecolic acid (Pip), or azetidine-2-carboxylic acid (Aze) preserved ADTN-binding enhancement, while thiazolidine (Thz) or D-Δ³,⁴-proline rendered analogues inactive [1].
  • Cyclization Strategies: Conformational constraint via cyclization improved target specificity and metabolic stability. Analogues like cyclo[NaI-Gly-D-Tyr-D-Arg-Arg] (FC131) emerged as potent CXCR4 antagonists, highlighting the broader applicability of peptide cyclization in GPCR modulation [4] [7].
  • Dimerization for Enhanced Efficacy: Homodimeric cyclic peptides (e.g., himastatin) showed superior antibiotic activity against Gram-positive bacteria, underscoring the role of structural rigidity in biological efficacy [7].

Table 1: Key PLG Analogues and Their Dopaminergic Activity

AnalogModification SiteReceptor Binding ActivityReference
PLGNoneEnhances ADTN binding [1]
D-Pro-Leu-Gly-NH₂Prolyl (stereochemistry)Comparable to PLG [1]
Pip-Leu-Gly-NH₂Prolyl (ring size)Comparable to PLG [1]
Thz-Leu-Gly-NH₂Prolyl (heterocycle)Inactive [1]
FC131Cyclic pentapeptideCXCR4 antagonist [4]

Rationale for N-Terminal Cbz Protection and Racemic Amino Acid Incorporation

Cbz-DL-Pro-DL-Leu-Gly-NH₂ incorporates two strategic modifications to optimize PLG’s therapeutic profile:

  • Cbz Protection: The N-terminal Cbz group (carboxybenzyl) shields the peptide from aminopeptidase degradation, extending its plasma half-life. This aligns with broader peptide drug design principles, where N-terminal acylation (e.g., acetyl or Cbz) enhances metabolic stability without compromising receptor engagement [2] [7].
  • Racemic Amino Acids: Using DL-Pro and DL-Leu introduces stereochemical diversity, expanding the conformational space explored during receptor binding. This approach mitigates the risk of enantiomer-specific inactivity and is supported by studies showing that D-amino acids in peptides resist proteolysis and improve bioavailability [2] [6]. For example, peptides incorporating D-residues (e.g., D-Tyr in PACAP) show prolonged in vivo activity [6].
  • Impact on Physicochemical Properties: The Cbz group increases lipophilicity (log P), potentially enhancing blood-brain barrier (BBB) penetration. Racemic mixtures further optimize solubility and crystallization behavior, simplifying purification processes [6] [7].

Table 2: Impact of Modifications on Tripeptide Properties

ModificationMetabolic StabilityLipophilicityConformational Flexibility
Unmodified PLGLow (aminopeptidase-sensitive)LowHigh
Cbz ProtectionHigh (resists aminopeptidases)Moderate ↑Slightly reduced
DL-Amino AcidsHigh (resists proteases)Moderate ↑Significantly ↑

Therapeutic Potential in Central Nervous System Disorders

Cbz-DL-Pro-DL-Leu-Gly-NH₂ and analogous PLG derivatives hold promise for CNS disorders involving dopaminergic dysfunction:

  • Parkinson’s Disease (PD): PLG analogues act as positive allosteric modulators (PAMs) of D2 receptors, amplifying dopamine signaling in nigrostriatal pathways. This is crucial in PD, where dopamine depletion leads to motor deficits. Compounds like SB-269652 exemplify D2 PAMs that enhance agonist efficacy without direct receptor activation, reducing side-effect risks [4].
  • Schizophrenia: D2 receptor hyperactivity in mesolimbic pathways underpins positive symptoms (e.g., hallucinations). Negative allosteric modulators (NAMs) derived from PLG could normalize dopamine transmission. The "ceiling effect" of allosteric modulators prevents excessive D2 blockade, avoiding extrapyramidal symptoms seen with orthosteric antagonists [4].
  • Future Directions: Hybrid strategies conjugating PLG analogues to small molecules (e.g., amantadine) yield bitopic ligands with enhanced selectivity [4] [7]. Computational design and chemoenzymatic synthesis are advancing these efforts, enabling precise targeting of D2 receptor heterodimers or biased signaling pathways.

Properties

Product Name

Cbz-DL-Pro-DL-Leu-Gly-NH2

IUPAC Name

benzyl 2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)

InChI Key

OHIXEKXBUUHYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.